molecular formula C7H8N2O4 B1302806 3,6-dimethoxypyridazine-4-carboxylic Acid CAS No. 89694-24-6

3,6-dimethoxypyridazine-4-carboxylic Acid

Cat. No.: B1302806
CAS No.: 89694-24-6
M. Wt: 184.15 g/mol
InChI Key: ONEYDHWMGJRWEV-UHFFFAOYSA-N
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Description

3,6-Dimethoxypyridazine-4-carboxylic acid (CAS: 9694-24-6 ) is a heterocyclic compound featuring a pyridazine core substituted with methoxy (-OCH₃) groups at positions 3 and 6 and a carboxylic acid (-COOH) group at position 4. Pyridazine derivatives are valued in pharmaceutical and agrochemical research due to their structural versatility and bioactivity.

Properties

IUPAC Name

3,6-dimethoxypyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-5-3-4(7(10)11)6(13-2)9-8-5/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEYDHWMGJRWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375501
Record name 3,6-dimethoxypyridazine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89694-24-6
Record name 3,6-dimethoxypyridazine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dimethoxypyridazine-4-carboxylic acid
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Preparation Methods

The synthesis of 3,6-dimethoxypyridazine-4-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

3,6-Dimethoxypyridazine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,6-Dimethoxypyridazine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-dimethoxypyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
3,6-Dimethoxypyridazine-4-carboxylic acid 9694-24-6 C₇H₈N₂O₄* 184.15† 3-OCH₃, 6-OCH₃, 4-COOH
3-Methoxy-pyridazine-4-carboxylic acid 1518277-38-7 C₆H₆N₂O₃ 154.12 3-OCH₃, 4-COOH
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 172.57 2-Cl, 6-CH₃, 4-COOH
Pyrimidine-4-carboxylic acid Not provided C₅H₄N₂O₂ 140.10 4-COOH

*Inferred from structural analogy to 3-methoxy derivative ; †Calculated based on molecular formula.

Key Observations:

Substituent Effects: The dimethoxy groups in this compound increase steric bulk and electron density compared to the mono-methoxy analog (154.12 g/mol ). This may enhance its stability in organic solvents or metabolic pathways. 2-Chloro-6-methylpyrimidine-4-carboxylic acid features a chloro group (electron-withdrawing) and methyl group (electron-donating), creating a polarized structure that may favor nucleophilic reactions.

Heterocycle Differences :

  • Pyridazine (two adjacent nitrogen atoms) vs. pyrimidine (two alternating nitrogens) rings influence dipole moments and hydrogen-bonding capabilities. Pyridazine derivatives like 3,6-dimethoxy are less common in natural products but are emerging in synthetic drug candidates .

Biological Activity

3,6-Dimethoxypyridazine-4-carboxylic acid is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H10_{10}N2_2O4_4, with a molecular weight of approximately 218.20 g/mol. The compound features a pyridazine core with two methoxy groups at the 3 and 6 positions and a carboxylic acid group at position 4. This unique structure contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans14100

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

In vitro studies have indicated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism involves the suppression of NF-kB signaling pathways, leading to reduced inflammation.

3. Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In particular, it has shown promise in inhibiting the proliferation of cancer cell lines such as melanoma and prostate cancer cells.

Cell Line IC50 (µM) Effect Observed
A375 (Melanoma)25Growth inhibition
PC-3 (Prostate)30Induction of apoptosis

The compound's ability to induce apoptosis in cancer cells suggests its potential as an anticancer agent. Further investigations into its mechanism of action are warranted.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound exhibited a dose-dependent response against Staphylococcus aureus, demonstrating higher efficacy at increased concentrations.
  • Anti-inflammatory Mechanism : In a controlled experiment using RAW264.7 macrophages, treatment with the compound significantly reduced the secretion of inflammatory mediators compared to untreated controls, confirming its anti-inflammatory potential.
  • Anticancer Activity Assessment : In vivo studies involving tumor-bearing mice treated with this compound showed a significant reduction in tumor size compared to control groups, indicating its potential for further development as an anticancer therapeutic agent.

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